molecular formula C26H16ClF3N2O4 B12631343 C26H16ClF3N2O4

C26H16ClF3N2O4

Cat. No.: B12631343
M. Wt: 512.9 g/mol
InChI Key: NXZFPZQWAYHHJF-PJEZACDQSA-N
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Description

The compound with the molecular formula C26H16ClF3N2O4 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H16ClF3N2O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure:

    Functional group modifications:

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Continuous flow reactors: These reactors allow for better control over reaction conditions and can handle large volumes of reactants.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

C26H16ClF3N2O4: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Solvents: Organic solvents like dichloromethane or ethanol are often used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

C26H16ClF3N2O4: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to probe biological pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C26H16ClF3N2O4 exerts its effects involves interactions with specific molecular targets. These interactions can include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Modulating pathways: It can affect various biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    C26H16ClF3N2O3: This compound is similar but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

C26H16ClF3N2O4: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H16ClF3N2O4

Molecular Weight

512.9 g/mol

IUPAC Name

(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C26H16ClF3N2O4/c27-17-8-7-14(12-16(17)26(28,29)30)32-24(34)19-20(25(32)35)22(23(33)18-6-3-11-36-18)31-10-9-13-4-1-2-5-15(13)21(19)31/h1-12,19-22H/t19-,20+,21?,22-/m0/s1

InChI Key

NXZFPZQWAYHHJF-PJEZACDQSA-N

Isomeric SMILES

C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F

Origin of Product

United States

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